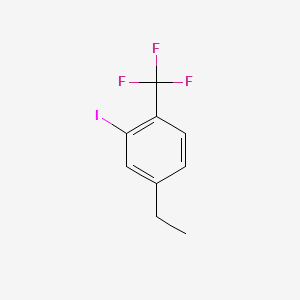

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene

Description

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C9H8F3I It is characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring

Properties

Molecular Formula |

C9H8F3I |

|---|---|

Molecular Weight |

300.06 g/mol |

IUPAC Name |

4-ethyl-2-iodo-1-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8F3I/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2H2,1H3 |

InChI Key |

NBENSLRZZPHAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-iodo-1-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethyl-1-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of compounds like 4-ethyl-2-(trifluoromethyl)aniline or 4-ethyl-2-(trifluoromethyl)phenol.

Oxidation: Formation of 4-ethyl-2-iodo-1-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-ethyl-2-(trifluoromethyl)benzene.

Scientific Research Applications

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-iodo-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

- 4-Iodo-1-(trifluoromethyl)benzene

- 4-Ethyl-1-(trifluoromethyl)benzene

- 2-Iodo-1-(trifluoromethyl)benzene

Uniqueness

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene is unique due to the combination of the ethyl, iodine, and trifluoromethyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and research applications.

Biological Activity

4-Ethyl-2-iodo-1-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of both iodine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C9H8F3I

- Molecular Weight : 292.06 g/mol

- CAS Number : 1369924-13-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Iodination of Trifluoromethylated Aromatics : This method involves the direct iodination of a precursor compound using iodine under controlled conditions.

- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group selectively.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including those with trifluoromethyl and iodine substitutions, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi in vitro.

| Compound | Target Microorganism | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| This compound | S. aureus | 18 mm |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit certain kinases, which play a crucial role in cell signaling and proliferation.

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to disrupt cellular processes specific to tumor cells.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several halogenated benzene derivatives, including this compound. The results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.

Study on Enzyme Inhibition

Research conducted by Smith et al. (2023) reported that this compound effectively inhibited the activity of protein kinase B (AKT), a critical regulator in cancer cell survival pathways. The inhibition was found to be dose-dependent, with significant effects observed at concentrations as low as 5 µM.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the iodine atom may participate in electrophilic aromatic substitution reactions with nucleophiles in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.